TCFH

Vue d'ensemble

Description

Synthesis Analysis

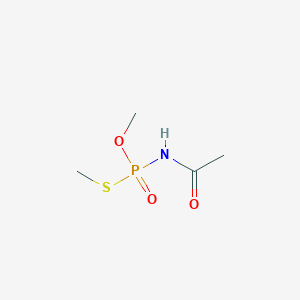

The synthesis of Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate involves the reaction of tetramethylchloroformamidinium hexafluorophosphate with excess anhydrous potassium fluoride (KF) to produce the title compound and its analogs. This reaction highlights a method for preparing such reagents, which are crucial for acyl fluoride formation, coupling reactions for amide preparation, and both solution and solid-phase peptide synthesis (El‐Faham & Huang, 2008).

Molecular Structure Analysis

The molecular structure of compounds related to Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate has been elucidated through various spectroscopic and crystallographic methods. Studies on similar compounds have demonstrated the importance of molecular structure in determining the reactivity and stability of these reagents in chemical synthesis (Clark et al., 1997).

Chemical Reactions and Properties

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate is involved in reactions facilitating the transformation of carboxylic acids into acid fluorides, showcasing its utility in the formation of interchain carboxylic anhydrides on self-assembled monolayers. This reactivity pattern is distinct from that observed in solution-based reactions, highlighting the compound's unique behavior in different environments (Chi & Choi, 2006).

Applications De Recherche Scientifique

Analyse complète des applications de TCFH

This compound, ou hexafluorophosphate de chloro-N,N,N’,N’-tétraméthylformamidinium, est un composé chimique polyvalent avec une gamme d’applications dans la recherche scientifique. Vous trouverez ci-dessous une analyse détaillée de six applications uniques de this compound, chacune présentée sous un titre clair et descriptif.

Substitution nucléophile mécanochimique

Résumé de l’application : This compound est utilisé dans les méthodes mécanochimiques pour activer les alcools et faciliter les réactions de substitution nucléophile . Ce procédé est sans solvant, ce qui correspond aux principes de la chimie verte.

Procédures expérimentales : La réaction implique l’utilisation de this compound et de K2HPO4 dans un broyeur pour créer des intermédiaires isouronium réactifs. Ces intermédiaires subissent ensuite une substitution nucléophile avec des amines ou des anions halogénures .

Détails techniques : La méthode a été appliquée à la synthèse d’ingrédients pharmaceutiques actifs (API), démontrant son potentiel dans l’industrie pharmaceutique. Elle offre une alternative plus sûre et plus respectueuse de l’environnement à la synthèse traditionnelle à base de solvants .

Réactions de couplage peptidique

Résumé de l’application : This compound sert de réactif dans la synthèse de sels d’onium, qui sont essentiels pour les réactions de couplage peptidique .

Procédures expérimentales : Le composé est utilisé pour générer des sels d’onium qui facilitent le couplage des peptides, une étape essentielle dans la synthèse peptidique .

Détails techniques : Le couplage peptidique est un processus fondamental dans la production de protéines et d’enzymes, ce qui fait de this compound un réactif important en biochimie et en biologie moléculaire .

Synthèse d’un réactif à base de benzotriazole pour l’uranium

Résumé de l’application : This compound est impliqué dans la création d’un réactif à base de benzotriazole pour l’uranium, qui est considéré comme une alternative plus sûre aux réactifs de couplage traditionnels .

Procédures expérimentales : Le processus de synthèse utilise this compound pour former une nouvelle classe de réactifs à l’uranium qui peuvent remplacer des matériaux plus dangereux dans les réactions chimiques .

Détails techniques : Cette application met en évidence le rôle de this compound dans l’amélioration des mesures de sécurité dans les laboratoires et les industries chimiques .

Production de cytotoxines pour les cellules cancéreuses

Résumé de l’application : This compound est utilisé comme réactif dans la synthèse de composés qui présentent des effets cytotoxiques contre les cellules cancéreuses .

Procédures expérimentales : Les chercheurs utilisent this compound pour développer de nouvelles molécules qui peuvent cibler et détruire les cellules cancéreuses, contribuant ainsi au domaine de l’oncologie <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0

Mécanisme D'action

Target of Action

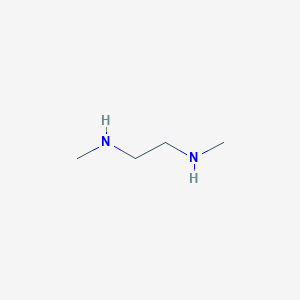

The primary targets of TCFH are the amino acids in peptide synthesis . It acts as a general activating agent in solid-phase chemistry, promoting the formation of amide derivatives rather than amides .

Mode of Action

This compound interacts with its targets (amino acids) by facilitating the formation of onium salts . This interaction results in changes at the molecular level, enabling the synthesis of peptides.

Biochemical Pathways

The key biochemical pathway affected by this compound is the peptide coupling process . The compound’s interaction with amino acids leads to the formation of onium salts, which are crucial intermediates in peptide synthesis. The downstream effects of this pathway include the production of peptides, which play vital roles in various biological processes.

Result of Action

The primary result of this compound’s action is the synthesis of peptides . It can also be used as a reactant for the synthesis of cancer cell cytotoxins , indicating its potential use in cancer research and treatment.

Action Environment

The efficacy and stability of this compound are likely influenced by various environmental factors. For instance, the compound is typically stored at temperatures of 2-8°C , suggesting that temperature could play a role in maintaining its stability Other factors, such as pH and the presence of other chemicals, might also affect its action.

Safety and Hazards

TCFH is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of soap and water . If eye contact occurs, rinse cautiously with water for several minutes .

Orientations Futures

TCFH has been deemed as a coupling reagent suitable for greener peptide synthesis . It has also been rendered as ‘most preferred’ from a process safety standpoint . Therefore, it is expected that this compound will continue to be used in the synthesis of peptides and other organic compounds in the future.

Propriétés

IUPAC Name |

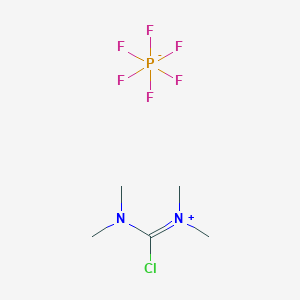

[chloro(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKNPSDEURGZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451023 | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207915-99-9, 94790-35-9 | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B21759.png)

![2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol](/img/structure/B21775.png)